molecular formula C22H19BrN6O2 B2761558 3-(4-bromophenyl)-5-methyl-9-(3-phenylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione CAS No. 921511-13-9

3-(4-bromophenyl)-5-methyl-9-(3-phenylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione

Cat. No.: B2761558
CAS No.: 921511-13-9
M. Wt: 479.338
InChI Key: FKXILJOVRHHKKJ-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-5-methyl-9-(3-phenylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is a complex heterocyclic compound that incorporates a purine and triazole ring system. Compounds containing the 1,2,4-triazole ring are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-5-methyl-9-(3-phenylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione typically involves multi-step reactions starting from readily available precursors. The process often includes:

    Formation of the Purine Ring: This can be achieved through the cyclization of appropriate guanine derivatives.

    Introduction of the Triazole Ring: This step involves the reaction of the purine derivative with hydrazine and subsequent cyclization to form the triazole ring.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for such complex molecules often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-5-methyl-9-(3-phenylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives and substituted analogs, depending on the specific reagents and conditions used .

Scientific Research Applications

3-(4-bromophenyl)-5-methyl-9-(3-phenylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione has several scientific research applications:

Properties

IUPAC Name

8-(4-bromophenyl)-1-methyl-5-(3-phenylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN6O2/c1-27-20-17(19(30)24-22(27)31)28(13-5-8-14-6-3-2-4-7-14)21-26-25-18(29(20)21)15-9-11-16(23)12-10-15/h2-4,6-7,9-12H,5,8,13H2,1H3,(H,24,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXILJOVRHHKKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=C(C=C4)Br)CCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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